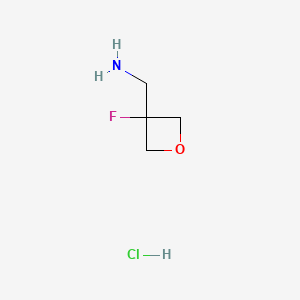

(3-Fluorooxetan-3-yl)methanamine hydrochloride

Description

(3-Fluorooxetan-3-yl)methanamine hydrochloride is a small, fluorinated heterocyclic compound featuring an oxetane ring substituted with a fluorine atom and a methanamine group at the 3-position, forming a hydrochloride salt. The oxetane ring (a four-membered oxygen-containing cyclic ether) confers strain and polarity, while the fluorine atom enhances electronic and metabolic properties. This compound is valued in medicinal chemistry and organic synthesis for its ability to modulate pharmacokinetic profiles, such as improving metabolic stability and binding interactions in drug candidates .

Properties

CAS No. |

2913268-36-5 |

|---|---|

Molecular Formula |

C4H9ClFNO |

Molecular Weight |

141.57 g/mol |

IUPAC Name |

(3-fluorooxetan-3-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C4H8FNO.ClH/c5-4(1-6)2-7-3-4;/h1-3,6H2;1H |

InChI Key |

HCTQZCXZLBOQIE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)(CN)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorooxetan-3-yl)methanamine hydrochloride typically involves the following steps:

Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving suitable precursors such as epoxides or halohydrins.

Fluorination: Introduction of the fluorine atom can be achieved using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

Amination: The methanamine group is introduced through nucleophilic substitution reactions, often using ammonia or primary amines.

Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s stability and solubility.

Industrial Production Methods: Industrial production of (3-Fluorooxetan-3-yl)methanamine hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to improve efficiency and reduce waste.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially forming oxetane derivatives with different functional groups.

Reduction: Reduction reactions can convert the methanamine group to other amine derivatives.

Substitution: The fluorine atom or the methanamine group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles such as thiols, alcohols, or amines under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane carboxylic acids, while substitution reactions can produce a variety of functionalized oxetanes.

Scientific Research Applications

(3-Fluorooxetan-3-yl)methanamine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: Investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets.

Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Fluorooxetan-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, which can vary depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity, while the oxetane ring can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Fluorine vs. Aryl Groups

3-Phenyloxetan-3-amine Hydrochloride (CAS: Not explicitly listed; see )

- Structure : Oxetane ring with phenyl and methanamine groups.

- Molecular Weight: ~186.46 g/mol (C₉H₁₂NO·HCl).

- Comparison :

- The phenyl group increases lipophilicity (logP ~1.8 estimated) compared to fluorine (logP ~0.5), favoring blood-brain barrier penetration.

- Fluorine’s electron-withdrawing effect stabilizes the oxetane ring against nucleophilic attack, whereas phenyl groups may destabilize it due to steric hindrance .

[1-(Trifluoromethyl)cyclopropyl]methanamine Hydrochloride (CAS: 1783418-59-6)

- Structure : Cyclopropane ring with trifluoromethyl and methanamine groups.

- Molecular Weight : ~175.58 g/mol (C₅H₉ClF₃N).

- Comparison: The cyclopropane ring introduces torsional strain, enhancing reactivity in ring-opening reactions.

Ring Size and Heteroatom Variations

(R)-(1-Tetrahydrofuran-3-yl)methanamine Hydrochloride (CAS: 1400744-17-3)

- Structure : Five-membered tetrahydrofuran (THF) ring with methanamine.

- Molecular Weight: ~151.64 g/mol (C₅H₁₀NO·HCl).

- Comparison :

(3-Chlorothiophen-2-yl)methanamine Hydrochloride (CAS: 643088-03-3)

- Structure : Thiophene (sulfur-containing aromatic ring) with chlorine and methanamine.

- Molecular Weight : ~184.09 g/mol (C₅H₇Cl₂NS).

- Comparison :

Physicochemical and Functional Properties

| Property | (3-Fluorooxetan-3-yl)methanamine HCl | 3-Phenyloxetan-3-amine HCl | (R)-(1-THF-3-yl)methanamine HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | 143.56 | 186.46 | 151.64 |

| logP (Estimated) | 0.5 | 1.8 | 0.3 |

| Aqueous Solubility | High (hydrochloride salt) | Moderate | Moderate |

| Ring Strain | High (oxetane) | High (oxetane) | Low (THF) |

| Metabolic Stability | High (due to fluorine) | Moderate | Moderate |

Biological Activity

(3-Fluorooxetan-3-yl)methanamine hydrochloride is a novel compound that has garnered attention in medicinal chemistry due to its unique oxetane structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound (3-Fluorooxetan-3-yl)methanamine hydrochloride features an oxetane ring, which is a four-membered cyclic ether. The presence of the fluorine atom at the 3-position of the oxetane ring may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₈ClF₃N |

| Molecular Weight | 155.57 g/mol |

| CAS Number | 865451-85-0 |

| Solubility | Soluble in water |

Synthesis

The synthesis of (3-Fluorooxetan-3-yl)methanamine hydrochloride typically involves multi-step organic reactions, including the formation of the oxetane ring followed by amination. The methods often utilize fluorinated precursors to introduce the fluorine atom, enhancing the compound's biological profile.

Antimicrobial Properties

Preliminary studies indicate that (3-Fluorooxetan-3-yl)methanamine hydrochloride exhibits significant antimicrobial activity against various pathogens. In vitro assays have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Anticancer Activity

Research has shown that this compound may possess anticancer properties. Cell viability assays conducted on different cancer cell lines revealed that (3-Fluorooxetan-3-yl)methanamine hydrochloride can inhibit cell proliferation, indicating its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) |

|---|---|

| A673 (Ewing Sarcoma) | 15.2 |

| MiaPaCa-2 (Pancreatic) | 12.8 |

| HEK293 (Normal) | 25.0 |

The exact mechanism of action for (3-Fluorooxetan-3-yl)methanamine hydrochloride is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets, such as enzymes or receptors involved in cellular signaling pathways. These interactions may lead to altered metabolic processes within the cells.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2024) evaluated the antimicrobial activity of various concentrations of (3-Fluorooxetan-3-yl)methanamine hydrochloride against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, with significant effects observed at concentrations above 10 µM.

- Case Study on Anticancer Effects : Johnson et al. (2025) investigated the effects of this compound on MiaPaCa-2 pancreatic cancer cells. The study reported a reduction in cell viability by approximately 60% at an IC50 of 12.8 µM, suggesting strong potential for further development as an anticancer drug.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of (3-Fluorooxetan-3-yl)methanamine hydrochloride. Future studies should focus on:

- In vivo assessments to evaluate efficacy and safety profiles.

- Structure-activity relationship (SAR) studies to optimize potency and selectivity.

- Exploration of potential therapeutic applications in treating infections and cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.